Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-
Overview
Description
“Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-” is a chemical compound with the molecular formula C12H10BrClN2O2 . It is also known as BKM120 and is a small molecule kinase inhibitor that targets the PI3K pathway. It has gained attention as a potential treatment for various malignancies as it can inhibit cell growth and proliferation.
Molecular Structure Analysis
The molecular structure of this compound consists of an ethanol group attached to a bromophenyl and a chloropyrimidinyl group . The bromophenyl group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) with a bromine atom attached. The chloropyrimidinyl group consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms and alternating double bonds) with a chlorine atom attached .
Physical And Chemical Properties Analysis
The compound “Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-” has a molecular weight of 310.15 g/mol . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
Resolution of Ethanol Derivatives in Synthesis
1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, closely related to the queried compound, was resolved using enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation. This process is significant in synthesizing new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Metabolic Formation and Synthesis in Pharmacology
1-(3-Chlorophenyl)-2-(4-hydroxphenyl)-1-methyl-2(2-pyridine)ethanol, another related compound, has been synthesized and identified as a major urinary metabolite with hypocholesteremic effects in rats (Sinsheimer et al., 1976).
Molecular Docking Studies in Cancer Research
Molecular docking studies of novel 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol derivatives reveal their fit into the active site of HDAC2, an anti-cancer protein. These compounds were synthesized using ring-opening reactions of cyclic Ketene-N,O-Acetal (Kumar & Thangamani, 2017).
Inhibitory Effects in Neuropharmacology
1-Aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols were found to be competitive inhibitors of fatty acid amide hydrolase (FAAH). One such compound demonstrated efficacy in a rat model of neuropathic pain (Keith et al., 2014).
Combinatorial Synthesis in Anticancer Studies
A combinatorial synthesis approach using water–ethanol solvent systems was employed to create 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives. These compounds showed significant potency against human breast cancer cell lines (Patravale et al., 2014).
Mechanism of Action
Target of Action
The compound 2-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol primarily targets the Endothelin receptors (ET) . These receptors play a crucial role in the regulation of vascular tone and cell proliferation .
Mode of Action
This compound acts as a potent inhibitor of the ET(A) receptor and also shows significant affinity for the ET(B) receptor . By inhibiting these receptors, it prevents the binding of endothelins, thereby reducing vasoconstriction and cell proliferation .
Biochemical Pathways
It is known that the inhibition of endothelin receptors can lead to a decrease in vasoconstriction and cell proliferation . This can have downstream effects on various cardiovascular functions.
Pharmacokinetics
The compound exhibits excellent pharmacokinetic properties, which contribute to its high oral efficacy . .
Result of Action
The inhibition of endothelin receptors by this compound leads to a decrease in vasoconstriction and cell proliferation . This can result in the alleviation of conditions such as hypertension .
properties
IUPAC Name |
2-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c13-9-3-1-8(2-4-9)10-11(14)15-7-16-12(10)18-6-5-17/h1-4,7,17H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNYUUGEHOXCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)OCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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